2-Azido-6,7-diethylnaphthalene-1,4-dione
Description
2-Azido-6,7-diethylnaphthalene-1,4-dione is a naphthalene-derived compound featuring a 1,4-dione core with azido (-N₃) and diethyl (-C₂H₅) substituents at positions 2, 6, and 7, respectively. The azido group may enable "click chemistry" for bioconjugation, while the diethyl substituents could enhance lipophilicity, influencing solubility and membrane permeability .
Properties
CAS No. |
58138-45-7 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-azido-6,7-diethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-3-8-5-10-11(6-9(8)4-2)14(19)12(16-17-15)7-13(10)18/h5-7H,3-4H2,1-2H3 |
InChI Key |
STEBWUOPCFEACF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)C(=CC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidin-2,4-dione Derivatives ()
Imidazolidin-2,4-diones (e.g., IM-3, IM-7) share the 2,4-dione motif but differ in core structure (imidazolidine vs. naphthalene). Key comparisons:
Pyrrolo(1,2-a)pyrazine-1,4-diones ()
Pyrrolopyrazine-diones (e.g., PPDH, PPDHMP) exhibit a bicyclic 1,4-dione system with demonstrated antibacterial and antitumor activity .
Key Insight : The naphthalene system’s planar structure may improve interactions with biological targets (e.g., DNA intercalation) compared to pyrrolopyrazine derivatives, though solubility could be a limitation.
Naphthalene Sulfonate Derivatives ()
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) shares the naphthalene backbone but differs in substituents and applications .
Key Insight : The target compound’s azido group offers reactivity for targeted modifications, contrasting with the sulfonate’s inertness and industrial utility.
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